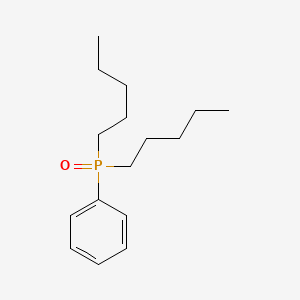

Dipentyl(phenyl)phosphine oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Diphenylphosphine oxide is an organophosphorus compound with the formula (C6H5)2P(O)H . It is a white solid that is soluble in polar organic solvents .

Synthesis Analysis

Diphenylphosphine oxide can be prepared by the reaction of phosphonic esters, such as diethylphosphite, with Grignard reagents followed by acid workup . It can also be prepared by the partial hydrolysis of chlorodiphenylphosphine .Molecular Structure Analysis

The crystal structure of a similar compound, 4-(2,3,5,6-tetrafluoropyridyl)diphenylphosphine oxide, contains two independent molecules in the asymmetric unit. Although the molecules are virtually identical in all other aspects, the P=O bond distances differ by ca. 0.02 Å .Chemical Reactions Analysis

The reduction of phosphine oxides by PhSiH3 has been established on the basis of kinetic measurements and Density Functional Theory (DFT) calculations . The model reaction between tri-n-butylphosphine oxide and phenylsilane occurs via a nonpolar mechanism .Physical And Chemical Properties Analysis

Diphenylphosphine oxide is a white solid that is soluble in polar organic solvents . Its molecular formula is C12H11OP and it has a molar mass of 202.19 .Mechanism of Action

The mechanism of the reduction of phosphine oxides by PhSiH3 was established on the basis of kinetic measurements and Density Functional Theory (DFT) calculations . In particular, it has been proved that the model reaction between tri-n-butylphosphine oxide and phenylsilane occurs via a nonpolar mechanism .

Safety and Hazards

Future Directions

Although many aminophosphine oxides (AmPOs), which are similar to diphenylphosphine oxide, have already been discovered and developed over the past century, many opportunities nevertheless exist for further developments towards new extraction processes and new catalytic materials by fine tuning the electronic and steric properties of substituents on the central phosphorus atom .

properties

CAS RN |

66232-90-4 |

|---|---|

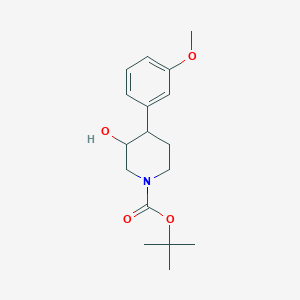

Molecular Formula |

C16H27OP |

Molecular Weight |

266.36 g/mol |

IUPAC Name |

dipentylphosphorylbenzene |

InChI |

InChI=1S/C16H27OP/c1-3-5-10-14-18(17,15-11-6-4-2)16-12-8-7-9-13-16/h7-9,12-13H,3-6,10-11,14-15H2,1-2H3 |

InChI Key |

ZWNVUQSDDHRQTB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCP(=O)(CCCCC)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{3,5-Bis[(prop-2-en-1-yl)oxy]phenyl}methanol](/img/structure/B8718269.png)

![2-Amino-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B8718275.png)

![4-Methylthiothieno[3,4-d]pyrimidine](/img/structure/B8718307.png)

![6-Bromo-4-(ethylthio)pyrrolo[1,2-b]pyridazine-3-carboxamide](/img/structure/B8718309.png)

![3-Amino-7-bromobenzo[b]thiophene-2-carboxamide](/img/structure/B8718331.png)

![3,4-dihydro-2H-pyrimido[2,1-b]benzothiazol-7-amine](/img/structure/B8718336.png)